
2-Methyl-4-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-Methyl-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H5F3N2 . It has a molecular weight of 162.11 . The compound is part of the pyrimidine family, which is widely used in the design of pesticides and pharmaceutical molecules .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(trifluoromethyl)pyrimidine consists of a pyrimidine ring with a methyl group and a trifluoromethyl group attached . The presence of a fluorine atom and a pyridine in their structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-4-(trifluoromethyl)pyrimidine are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
2-Methyl-4-(trifluoromethyl)pyrimidine is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethylated Analogues
- 2-Methyl-4-(trifluoromethyl)pyrimidine is used in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds have been synthesized in both racemic and enantiopure forms. This process involves the interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group, which may stabilize certain molecular conformations (Sukach et al., 2015).
Inhibition of NF-kappaB and AP-1 Gene Expression
- Inhibitors of NF-kappaB and AP-1 gene expression have been developed using 2-chloro-4-(trifluoromethyl)pyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] and its analogues. These inhibitors show potential for improving oral bioavailability and have been studied for cell-based activity and gastrointestinal permeability (Palanki et al., 2000).
Malaria Treatment and Prevention
- A study on 2-Methyl-4-(trifluoromethyl)pyrimidine derivatives for malaria treatment and prevention identified a lead compound, JPC-3210, for its superior antimalarial activity against multidrug-resistant Plasmodium falciparum lines. This highlights the potential of these derivatives in developing new antimalarial drugs (Chavchich et al., 2016).
Synthesis of Diorganotin(IV) and Diphenyllead(IV) Complexes
- 2-Methyl-4-(trifluoromethyl)pyrimidine has been used in the synthesis of diorganotin(IV) and diphenyllead(IV) complexes, which have potential applications in the field of inorganic chemistry (Rodríguez et al., 2007).
Anti-Inflammatory and Antimicrobial Agents
- A series of pyrazolo[1,5-a]pyrimidines containing 2-Methyl-4-(trifluoromethyl)pyrimidine have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some of these compounds have shown promising results against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
Molecular Structure Analysis
- Structural analysis and characterizations of various derivatives of 2-Methyl-4-(trifluoromethyl)pyrimidine have been conducted, providing insights into their molecular structures and properties. This includes studies on bond lengths, bond angles, and aromatic character, contributing to the understanding of their chemical behavior (Amaral et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis. Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Therefore, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a future direction . Another future direction is the development of efficient and new pesticides .
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-10-3-2-5(11-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMBMBOULDNRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435578 | |
| Record name | 2-methyl-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149771-18-6 | |
| Record name | 2-methyl-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



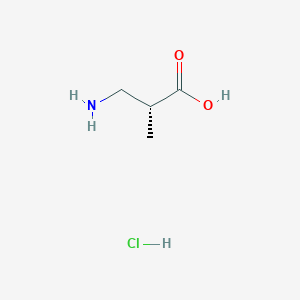
![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)

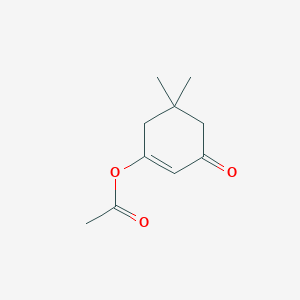

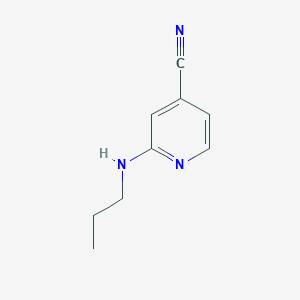
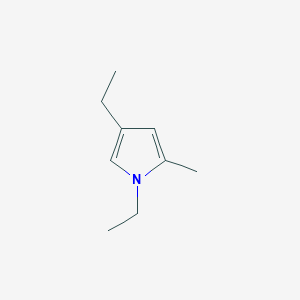
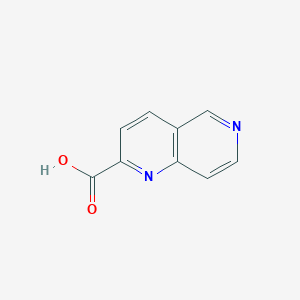
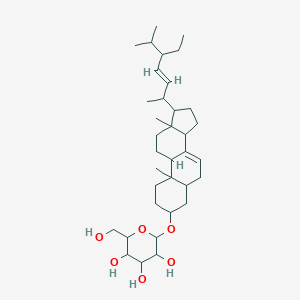

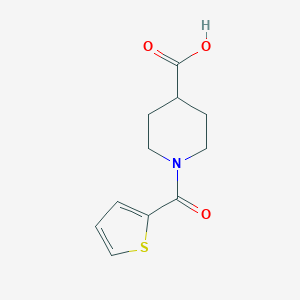
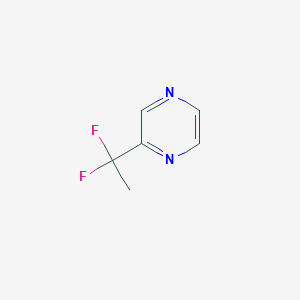
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)